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The spatial arrangement of atoms in a molecule that can be interconverted by rotation about

single bonds are known as conformations. For a long-chain alkane like decane, the number of

possible conformations is vast. The introduction of a bulky and electronegative substituent like

iodine at the 5-position introduces additional complexity, influencing the local and global

geometry of the molecule.

The conformational preferences of 5-iododecane are primarily governed by a combination of

factors:

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Staggered

conformations, where the dihedral angles between substituents are approximately 60°, are

energetically favored over eclipsed conformations (0° dihedral angle).

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms are forced

into close proximity. In 5-iododecane, significant steric hindrance can arise from interactions

involving the iodine atom and the n-butyl and n-pentyl chains attached to C5.

Gauche Interactions: A specific type of steric strain that occurs in staggered conformations

when two bulky substituents
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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